Telluric acid (H6TeO6), disodium salt

Description

Historical Context and Discovery of Tellurium Compounds

The discovery of tellurium compounds traces back to the late eighteenth century, marking a pivotal moment in the understanding of chalcogen chemistry. In 1782, Austrian mineralogist Franz-Joseph Müller von Reichenstein made a groundbreaking discovery while analyzing gold ore from a mine in Kleinschlatten, Transylvania, which is now known as Zlatna, Romania. The ore, referred to as "aurum album" or "German gold," contained an unknown substance that initially puzzled scientists and was termed "metallum problematicum" due to its mysterious properties. Müller von Reichenstein, serving as the chief inspector of all mines, smelters, and saltworks in Transylvania, possessed both administrative responsibilities and a deep interest in chemistry that proved instrumental in this discovery.

The systematic investigation of this new element required nearly two decades of collaborative scientific effort. In 1789, Hungarian scientist Pál Kitaibel independently discovered the same element in ore from Deutsch-Pilsen, though he later credited Müller with the original discovery. The definitive characterization and naming of tellurium occurred in 1798 when German chemist Martin Heinrich Klaproth successfully isolated the element in its pure form and proposed the name "tellurium" after the Latin word "tellus," meaning earth. This nomenclature reflected the terrestrial nature of the element and its association with Earth-based minerals, establishing a naming convention that would influence subsequent chemical nomenclature.

The development of telluric acid and its salts represented a natural progression in tellurium chemistry research. Early investigations revealed that tellurium could form various oxidation states, with the hexavalent form being particularly stable and significant. Telluric acid, with its molecular formula Te(OH)6, emerged as the parent compound for numerous tellurate salts, including the disodium salt that became commercially and scientifically important. The historical progression from elemental discovery to compound synthesis illustrates the methodical advancement of inorganic chemistry during the late eighteenth and early nineteenth centuries.

Role in Chalcogen Chemistry and Periodic Trends

Tellurium occupies a distinctive position within Group 16 of the periodic table, commonly known as the chalcogen family, which includes oxygen, sulfur, selenium, tellurium, and polonium. This family demonstrates remarkable consistency in electron configuration, with all members possessing six valence electrons arranged in the outermost shell as two electrons in the s orbital and four electrons in the p orbitals. The electron configuration of tellurium specifically follows the pattern [Kr] 4d10 5s2 5p4, positioning it as the fourth member of the chalcogen series.

The periodic trends within the chalcogen family reveal systematic changes in physical and chemical properties that directly influence the behavior of telluric acid and its salts. As atomic number increases down the group, several key trends emerge that affect compound formation and stability. Electronegativity decreases progressively from oxygen (3.44) to tellurium (2.10), indicating reduced electron-attracting capability and increased metallic character. This trend directly impacts the acid-base properties of chalcogen oxoacids, with telluric acid being significantly weaker than sulfuric or selenic acid due to its lower electronegativity and larger atomic radius.

| Element | Atomic Number | Electronegativity | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Oxygen | 8 | 3.44 | -219 | -183 | 0.00143 |

| Sulfur | 16 | 2.58 | 120 | 445 | 2.07 |

| Selenium | 34 | 2.55 | 221 | 685 | 4.3 |

| Tellurium | 52 | 2.10 | 450 | 988 | 6.24 |

| Polonium | 84 | 2.0 | 254 | 962 | 9.2 |

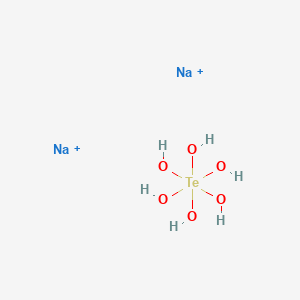

The structural chemistry of telluric acid exemplifies the unique position of tellurium within chalcogen chemistry. Unlike sulfuric acid (H2SO4) and selenic acid (H2SeO4), which contain non-hydroxylic oxygen atoms, telluric acid exists as Te(OH)6 with octahedral geometry. This fundamental structural difference arises from tellurium's larger atomic radius and lower electronegativity, which favor the formation of six coordinate bonds with hydroxyl groups rather than multiple bonds with oxygen atoms. The octahedral structure persists in aqueous solution and influences the acid-base behavior of telluric acid, making it a weak dibasic acid with ionization constants significantly different from its lighter chalcogen analogs.

The formation of tellurate salts, including the disodium salt, reflects the unique coordination chemistry of hexavalent tellurium. The ability to form stable octahedral complexes allows tellurium to participate in extended hydrogen bonding networks and three-dimensional structures that distinguish tellurate chemistry from other chalcogen oxoanions. These structural features directly influence the solubility, stability, and reactivity patterns of disodium tellurate and related compounds.

Industrial and Environmental Relevance

The industrial applications of telluric acid disodium salt span multiple technological sectors, reflecting the unique properties that emerge from tellurium's chalcogen chemistry. In the electronics industry, tellurium compounds serve critical functions in semiconductor manufacturing and photoreceptor technologies. The semiconductor properties of tellurium-based materials, including those derived from telluric acid, enable their use in thermoelectric devices and specialized electronic components where precise control of electrical conductivity is essential. Research indicates that the global telluric acid market is anticipated to reach approximately 1.2 billion United States dollars by 2032, driven primarily by expanding demand in electronics and chemical synthesis applications.

Chemical synthesis represents another major application area for disodium tellurate and related telluric acid derivatives. The compound functions as an important oxidizing agent in various industrial processes, facilitating the synthesis of organic tellurium compounds and serving as a crucial component in catalyst production. Industrial grade telluric acid finds extensive use in chemical synthesis and electronics sectors, where its oxidizing properties and coordination chemistry enable the formation of specialized materials with tailored properties. The growing applications in emerging markets, coupled with technological advancements, continue to propel demand for telluric acid-based compounds across diverse industrial sectors.

Environmental considerations surrounding telluric acid disodium salt encompass both its natural occurrence and anthropogenic applications. Tellurium exhibits a highly heterogeneous distribution in natural environments, with concentrations ranging from extremely low levels in most terrestrial systems to significantly elevated concentrations in specialized environments such as hydrothermal vents. Research has documented tellurium concentrations of 12 to 17 parts per million in hydrothermal vent systems, compared to the global average crustal abundance of approximately 0.005 parts per million. These natural concentration variations influence the environmental fate and transport of tellurium compounds, including telluric acid derivatives.

The biogeochemical cycling of tellurium compounds in environmental systems involves complex redox processes that affect the speciation and mobility of tellurate salts. Studies of deep ocean hydrothermal vent environments have revealed specialized microbial communities capable of utilizing tellurate as an electron acceptor in anaerobic respiration processes. These biological transformations demonstrate the environmental significance of tellurium chemistry and highlight the potential for natural attenuation processes in systems containing elevated tellurium concentrations. The research findings indicate that anaerobic tellurate respiration represents a significant component in describing biogeochemical cycling of tellurium at hydrothermal vents and similar extreme environments.

Properties

InChI |

InChI=1S/2Na.H6O6Te/c;;1-7(2,3,4,5)6/h;;1-6H/q2*+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROCJYOJZJHFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Te](O)(O)(O)(O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Na2O6Te+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20730-46-5 | |

| Record name | Telluric acid (H6TeO6), disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020730465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Scientific Research Applications

Chemistry

- Oxidizing Agent : Telluric acid is utilized as an oxidizing agent in organic synthesis and analytical chemistry, facilitating various reactions that require electron transfer.

- Catalyst Development : It serves as a precursor for synthesizing oxidation catalysts, enhancing reaction rates in chemical processes.

Biology

- Antimicrobial Properties : Research indicates potential antimicrobial effects of telluric acid and its salts, making them candidates for developing new antimicrobial agents.

- Microbiological Studies : Sodium tellurate can be used in selective media to isolate bacteria that exhibit resistance to its toxicity, aiding in microbiological research.

Medicine

- Pharmaceutical Development : Investigated for its role in developing new drugs, particularly in targeting bacterial infections due to its antimicrobial properties.

- Toxicological Studies : Case studies have reported adverse effects from exposure to tellurium compounds, highlighting the need for careful handling and further research into safety profiles .

Industrial Applications

- Vulcanization Agent : Used in rubber processing as a vulcanizing agent, enhancing the mechanical properties of rubber products.

- Thermoelectric Materials : Employed in the production of thermoelectric materials, which convert temperature differences into electrical energy.

- Coatings : Sodium tellurite is utilized for corrosion-resistant coatings on metals such as nickel and aluminum .

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Oxidizing agent | Facilitates organic synthesis |

| Catalyst precursor | Enhances reaction efficiency | |

| Biology | Antimicrobial studies | Potential use in new drug development |

| Selective media for bacteria isolation | Useful in microbiological research | |

| Medicine | Drug development | Targeting bacterial infections |

| Toxicity studies | Important for safety assessments | |

| Industrial | Rubber vulcanization | Improves durability of rubber products |

| Thermoelectric materials | Converts temperature differences into electricity | |

| Corrosion-resistant coatings | Used on metals like nickel and aluminum |

Case Studies

- Antimicrobial Research : A study investigated the efficacy of sodium tellurate against various bacterial strains. Results indicated significant antibacterial activity, suggesting its potential application in developing new antimicrobial therapies.

- Vulcanization Process : In industrial settings, telluric acid's role as a vulcanizing agent was analyzed, demonstrating improvements in tensile strength and elasticity of rubber products when incorporated into formulations .

- Toxicological Findings : Reports on accidental ingestion of sodium tellurate highlighted the compound's toxicity profile, emphasizing the need for stringent safety measures during handling and use .

Mechanism of Action

Telluric acid is similar to other tellurium-containing compounds such as tellurous acid (H2TeO3) and tellurium dioxide (TeO2). it is unique in its high oxidation state and strong oxidizing properties. These characteristics make it particularly useful in various chemical reactions and industrial applications.

Comparison with Similar Compounds

Table 1: Structural Properties of Group VI Oxyacid Salts

- Key Differences: Coordination Geometry: Tellurium in Na₂H₄TeO₆ adopts an octahedral geometry (TeO₆), whereas sulfur and selenium in sulfates/selenates are tetrahedrally coordinated (SO₄, SeO₄) . Exceptions like K₂TeO₄ exist but are rare . Hydration: Na₂H₄TeO₆·2H₂O retains structural water, unlike anhydrous Na₂SO₄ or Na₂SeO₄ .

Acid Strength and Salt Formation

Table 2: Acidic Properties of Group VI Oxyacids

| Acid | Formula | pKa (First Dissociation) | Salt Types |

|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | ~-3 | M₂SO₄ (e.g., Na₂SO₄) |

| Selenic Acid | H₂SeO₄ | ~-1.7 | M₂SeO₄ (e.g., Na₂SeO₄) |

| Telluric Acid | H₆TeO₆ | ~7.7 | M₂H₄TeO₆, MH₅TeO₆ (e.g., Na₂H₄TeO₆) |

- Key Differences :

Solubility and Physical Properties

Table 3: Physical Properties of Group VI Oxyacid Salts

| Property | Na₂SO₄ | Na₂SeO₄ | Na₂H₄TeO₆ |

|---|---|---|---|

| Solubility (g/100 mL, 20°C) | 28.1 | 41.3 | ~34 |

| Melting Point (°C) | 884 | 730 | Decomposes |

| Hydrate Formation | Rare | Rare | Common (e.g., dihydrate) |

- Key Differences :

Oxidizing Power and Reactivity

Table 4: Redox Properties of Group VI Oxyacids

| Acid | Electrode Potential (E°, V) | Oxidizing Strength |

|---|---|---|

| H₂SO₄ | +0.17 (H⁺/SO₄²⁻ → SO₂) | Moderate |

| H₂SeO₄ | +1.15 (SeO₄²⁻ → H₂SeO₃) | Strong |

| H₆TeO₆ | +1.02 (TeO₄²⁻ → TeO₂) | Moderate-Strong |

- Key Differences: H₆TeO₆ is a stronger oxidizer than H₂SO₄ but weaker than H₂SeO₄. Its oxidizing action is kinetically slow .

Biological Activity

Telluric acid, represented by the formula H6TeO6, is a tellurium-based compound that exists primarily as the disodium salt (Na2H4TeO6) when neutralized with sodium hydroxide. This compound has garnered interest in various fields, particularly in biological research due to its potential biological activities and applications.

Telluric acid is the highest oxidation state of tellurium and typically appears as a white crystalline solid. The synthesis of telluric acid can be achieved through the oxidation of tellurium dioxide (TeO2) using strong oxidizing agents such as nitric acid or hydrogen peroxide. In industrial settings, telluric acid is produced by reacting tellurium with oxidizing agents in aqueous solutions, followed by neutralization with sodium hydroxide to form the disodium salt.

Absorption and Distribution

Research indicates that tellurium compounds, including telluric acid, can be absorbed through various routes including oral ingestion, inhalation, and potentially dermal absorption. Once absorbed, tellurium distributes to multiple organs such as the liver, kidneys, brain, and lungs. Notably, tellurium can cross the blood-brain barrier and the placenta, raising concerns about its effects on fetal development and neurological health .

Toxicity Profile

The acute toxicity of telluric acid and its salts appears to be low, with median lethal doses (LD50) reported greater than 2000 mg/kg body weight in animal studies. Clinical signs of toxicity have included gastrointestinal disturbances and neurological symptoms at higher doses . However, chronic exposure may lead to neuropathies and liver effects, although these are generally reversible .

Mutagenicity Studies

Telluric acid has been investigated for its mutagenic potential. Studies have shown that sodium tellurate (Na2H4TeO6) induced mutations in specific strains of Salmonella typhimurium, indicating a potential for genetic damage under certain conditions. Conversely, other forms of tellurium did not show mutagenic effects in various assays .

Case Studies

- Human Exposure : A case study involving laboratory workers exposed to a 1% aqueous solution of potassium tellurate reported symptoms such as garlic-like odor in exhaled air and severe gastrointestinal distress. The symptoms persisted for several months post-exposure, highlighting the compound's potential for causing long-term effects .

- Animal Studies : In studies with rats, high doses of tellurium compounds led to neurological deficits such as paresis and demyelination of Schwann cells. These effects were dose-dependent and reversible upon cessation of exposure .

Potential Applications

Telluric acid and its derivatives are being explored for various applications:

- Antimicrobial Properties : Preliminary studies suggest that telluric acid may possess antimicrobial activity, making it a candidate for further research in medicinal chemistry.

- Oxidizing Agent : In organic synthesis and analytical chemistry, telluric acid serves as an effective oxidizing agent.

- Pharmaceutical Development : Its unique properties are being investigated for potential use in developing new therapeutic agents .

Summary Table of Biological Effects

Chemical Reactions Analysis

Oxidation Reactions

As a strong oxidizing agent, Na₂H₄TeO₆ participates in redox reactions, typically reducing to tellurium dioxide (TeO₂) or elemental tellurium (Te). Key reactions include:

Notes :

-

The oxidation potential of Te(VI) in Na₂H₄TeO₆ () is comparable to chlorine, making it effective in controlled oxidations .

-

Kinetics are slower compared to selenous acid, requiring elevated temperatures or acidic conditions .

Reduction Reactions

Despite its oxidizing nature, Na₂H₄TeO₆ can undergo further reduction under extreme conditions:

| Reagent/Conditions | Products Formed | Reaction Details | Citations |

|---|---|---|---|

| Zinc (Zn) in acidic medium | Elemental Te, Zn²⁺, H₂O | ||

| Carbon (C) at high temp. | Te, CO₂, Na₂CO₃ | Pyrometallurgical reduction in smelting processes |

Substitution and Neutralization Reactions

The disodium salt readily undergoes ion-exchange reactions:

Thermal Decomposition

Heating Na₂H₄TeO₆ above 300°C results in progressive dehydration and structural changes:

| Temperature Range | Products Formed | Phase Characteristics | Citations |

|---|---|---|---|

| 100–200°C | Na₂H₂TeO₅ + H₂O | Loss of two water molecules | |

| >300°C | α-TeO₃, Na₂O | Formation of tellurium trioxide polymorph |

Biochemical Interactions

Research highlights its mutagenic potential in biological systems:

-

In vitro assays with Salmonella typhimurium strains TA1535 and TA100 showed Na₂H₄TeO₆-induced mutations, suggesting redox cycling mechanisms at high doses .

-

Chromatid breaks in human leukocytes were observed, though results were equivocal in other bacterial strains (e.g., TA98) .

Comparative Reactivity

| Compound | Oxidation State | Key Reactivity | Oxidizing Strength () |

|---|---|---|---|

| Na₂H₄TeO₆ (disodium tellurate) | +6 | Strong oxidizer, slow kinetics | +1.02 V |

| H₂TeO₃ (tellurous acid) | +4 | Moderate oxidizer | +0.53 V |

| TeO₂ (tellurium dioxide) | +4 | Amphoteric, poor oxidizer | N/A |

Preparation Methods

Oxidation of Tellurium or Tellurium Dioxide

- Oxidizing Agents: Hydrogen peroxide (H2O2), nitric acid (HNO3), chromium trioxide (CrO3), chlorine, or sodium peroxide (Na2O2).

- Reaction Example:

$$

\text{TeO}2 + H2O2 + 2H2O \rightarrow \text{Te(OH)}_6

$$ - Process Details: Tellurium dioxide is suspended in water and treated with hydrogen peroxide or another strong oxidant. The reaction typically occurs under mild heating and controlled pH to favor formation of telluric acid. Cooling the solution below 10°C induces crystallization of telluric acid tetrahydrate (Te(OH)6·4H2O).

Fusion Method with Potassium Nitrate and Carbonate

- Process: Elemental tellurium is fused with potassium nitrate (KNO3) and potassium carbonate (K2CO3). This high-temperature fusion leads to the formation of potassium tellurate salts, which upon acidification yield telluric acid.

Oxidation Using Chlorine in Alkaline Solution

- Process: Chlorine gas is bubbled through an alkaline solution containing tellurite ions. The chlorine acts as an oxidant converting tellurite to tellurate ions, which upon acidification form telluric acid.

Oxidation with Mixed Nitric and Chromic Acids

- Process: Tellurium is oxidized by a mixture of nitric acid and chromic acid, producing telluric acid in solution. This method is noted for high purity of the product.

Patent-Described Method Using Tellurium Powder and Hydrogen Peroxide

- A patented process involves mixing tellurium powder with hydrogen peroxide in water to produce telluric acid. This method emphasizes purity, avoiding contamination by potassium or manganese ions which can affect product quality and color.

Preparation of Disodium Salt of Telluric Acid (Na2H4TeO6)

The disodium salt is prepared by neutralizing telluric acid with sodium hydroxide:

- Reaction:

$$

\text{H}6\text{TeO}6 + 2 \text{NaOH} \rightarrow \text{Na}2\text{H}4\text{TeO}6 + 2 \text{H}2\text{O}

$$ - Process Details: After synthesizing telluric acid, the aqueous solution is treated with sodium hydroxide to form the disodium salt. The resulting salt crystallizes as a white solid that is highly soluble in water.

Comparative Data Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages/Notes |

|---|---|---|---|---|

| Oxidation of TeO2 with H2O2 | TeO2, H2O2, water | Mild heating, controlled pH | High purity, straightforward | Requires careful control of reaction conditions |

| Fusion with KNO3 and K2CO3 | Te, KNO3, K2CO3 | High temperature fusion | Produces tellurate salts directly | High temperature, energy-intensive |

| Chlorine oxidation in alkaline sol. | Tellurite ions, Cl2, alkaline sol. | Room temperature | Efficient oxidation | Chlorine handling hazards |

| Mixed nitric and chromic acids | Te, HNO3, CrO3 | Acidic aqueous solution | High purity product | Use of toxic and corrosive reagents |

| Patent method (Te powder + H2O2) | Te powder, H2O2, water | Ambient temperature | High purity, low contamination | Requires pure reagents, controlled process |

Research Findings and Notes

- Telluric acid crystallizes as monoclinic or rhombohedral forms, both containing octahedral Te(OH)6 units. The acid is stable up to 100°C but dehydrates above this to polymetatelluric acid.

- The purity of telluric acid significantly affects its analytical performance and suitability for synthesizing tellurate salts. Impurities such as potassium and manganese ions can darken the product and reduce purity.

- The disodium salt is primarily used in research and industrial applications, especially as a precursor for other tellurate compounds.

- Telluric acid is a weak dibasic acid, forming tellurate salts with strong bases and hydrogen tellurate salts with weaker bases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for disodium tellurate (Na₂H₄TeO₆), and how do reaction conditions influence product purity and yield?

- Disodium tellurate can be synthesized via oxidation of tellurium or tellurium dioxide using strong oxidizing agents (e.g., H₂O₂, KMnO₄) in alkaline media. Reaction temperature and pH critically affect crystallization: lower temperatures favor tetrahydrate formation, while controlled oxidation in basic conditions (pH > 10) promotes Na₂H₄TeO₆ isolation . Purity is enhanced by recrystallization from hot water, as Te(OH)₆ octahedral units persist in solution, reducing byproduct formation .

Q. How does the octahedral coordination of Te in telluric acid influence the structural properties of its disodium salt?

- The TeO₆ octahedron in H₆TeO₆ is retained in Na₂H₄TeO₆, as confirmed by X-ray diffraction. This geometry leads to distinct lattice parameters compared to sulfates/selenates, with non-isomorphic crystalline structures (e.g., MgTeO₆ vs. MgSO₄) due to larger ionic radii and weaker hydrogen bonding . Partial deprotonation (H₄TeO₆²⁻ in Na₂H₄TeO₆) results in layered ionic lattices, impacting solubility and thermal stability .

Q. What pH-dependent ionic species dominate in aqueous solutions of disodium tellurate, and how can they be experimentally identified?

- In neutral/basic conditions (pH 7–12), H₄TeO₆²⁻ and H₅TeO₆⁻ ions prevail, while acidic conditions (pH < 4) favor H₆TeO₆. These species are identifiable via potentiometric titration and Raman spectroscopy: H₄TeO₆²⁻ exhibits a characteristic Te–O stretching band at ~750 cm⁻¹, distinct from H₆TeO₆ (~680 cm⁻¹) .

Advanced Research Questions

Q. What spectroscopic and computational methods resolve ambiguities in the protonation states of tellurate ions in disodium salts?

- Solid-state NMR (¹H and ¹²⁵Te) and DFT calculations clarify protonation sites. For Na₂H₄TeO₆, ¹²⁵Te NMR chemical shifts at ~1,200 ppm confirm octahedral symmetry, while ¹H NMR reveals two distinct proton environments (axial vs. equatorial OH groups) . Pair distribution function (PDF) analysis of X-ray scattering data further validates hydrogen bonding networks .

Q. How do thermodynamic stability trends of disodium tellurate compare to sulfates/selenates under oxidative and thermal stress?

- Na₂H₄TeO₆ decomposes at ~300°C to TeO₃, unlike sulfates/selenates (stable up to ~500°C). This lower thermal stability correlates with weaker Te–O bonds (bond order ~1.3 vs. ~1.5 for S–O). Cyclic voltammetry shows Na₂H₄TeO₆ has a higher reduction potential (+1.2 V vs. SHE) than Na₂SO₄ (+0.4 V), making it a stronger oxidizer in acidic media .

Q. What experimental strategies mitigate contradictions in reported solubility data for disodium tellurate across varying temperatures and ionic strengths?

- Use ICP-OES to quantify Te concentration in saturated solutions under controlled ionic strength (e.g., using NaClO₄ as a background electrolyte). Solubility curves (0–100°C) reveal a U-shaped trend: minima at ~25°C (0.12 g/100 mL) due to competing hydration and lattice energy effects. Discrepancies arise from incomplete equilibration; dynamic light scattering (DLS) confirms colloidal TeO₂ formation in undersaturated solutions .

Q. Can disodium tellurate act as a catalyst in organic oxidation reactions, and what mechanistic insights support this application?

- Na₂H₄TeO₆ catalyzes epoxidation of alkenes in acidic H₂O₂ systems via a Te(VI)/Te(IV) redox cycle. Mechanistic studies (EPR, UV-vis kinetics) identify TeO₄²⁻ as the active species, with rate constants 10× higher than analogous SeO₄²⁻ due to lower activation energy for O-atom transfer .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.